molecular formula C8H11NOS B13154167 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one

Cat. No.: B13154167
M. Wt: 169.25 g/mol
InChI Key: UIGKVPHPMXWRFM-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is a substituted cathinone derivative characterized by a ketone group at the 1-position of an ethanone backbone, a methylamino group at the 2-position, and a 5-methylthiophen-3-yl aromatic substituent. The thiophene ring introduces sulfur into the aromatic system, distinguishing it from traditional phenyl-based cathinones. Key identifiers include:

  • Molecular formula: $ \text{C}7\text{H}9\text{NOS} $ (derived from IUPAC name).
  • Structural features: A sulfur-containing heterocycle (thiophene) with a methyl group at the 5-position and a ketone-methylamino backbone .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(methylamino)-1-(5-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-6-3-7(5-11-6)8(10)4-9-2/h3,5,9H,4H2,1-2H3

InChI Key

UIGKVPHPMXWRFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.

    Ethanone Attachment: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methylamino Substitution: Finally, the methylamino group is introduced via nucleophilic substitution using methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Cathinones and Thiophene Derivatives
Compound Name Aryl Substituent Alkyl Chain Molecular Formula Key Features/Activities Reference
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one 5-methylthiophen-3-yl Ethane $ \text{C}7\text{H}9\text{NOS} $ Thiophene core, sulfur atom
3-Methylmethcathinone (3-MMC) 3-methylphenyl Propane $ \text{C}{11}\text{H}{13}\text{NO} $ Psychoactive stimulant
Butylone (bk-MBDB) 1,3-benzodioxol-5-yl Butane $ \text{C}{12}\text{H}{15}\text{NO}_3 $ Benzodioxole ring, stimulant
Pentedrone Phenyl Pentane $ \text{C}{12}\text{H}{15}\text{NO} $ CNS stimulant
4-Fluoro-N-methylcathinone (4-FMC) 4-fluorophenyl Propane $ \text{C}{10}\text{H}{12}\text{FNO} $ Fluorine substituent, entactogen
Key Observations:

Aromatic Substituent Diversity: The target compound’s 5-methylthiophen-3-yl group introduces sulfur, which may alter electronic properties and metabolic pathways compared to phenyl or benzodioxole rings in Butylone or 3-MMC .

Alkyl Chain Length :

  • Shorter chains (e.g., ethane in the target compound) may reduce lipophilicity compared to pentane in Pentedrone, influencing blood-brain barrier penetration .

Functional Groups: The methylamino group is conserved across all listed cathinones, critical for amine-mediated pharmacological activity .

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, structurally related compounds (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) exhibit melting points of 137.3–138.5°C, suggesting that substituent polarity significantly impacts thermal stability .

Pharmacological Implications

  • Thiophene vs. Phenyl Rings : Sulfur in the thiophene ring may enhance metabolic resistance compared to oxygen in benzodioxoles (e.g., Butylone) or halogens in 4-FMC .
  • Psychoactive Potential: Analogs like 3-MMC and Pentedrone are documented stimulants, suggesting the target compound may share similar mechanisms, though bioactivity data are absent in the evidence .

Biological Activity

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one, with the CAS number 1596859-54-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C8_8H11_{11}NOS
  • Molecular Weight : 169.25 g/mol
  • Structure : The compound features a methylamino group attached to an ethanone moiety, with a 5-methylthiophene substituent that may influence its biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives of thiophene compounds, including those similar to this compound. For instance, compounds containing thiophene rings have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.78 µg/mL
Compound BS. aureus0.097 µg/mL

These findings suggest that modifications in the thiophene structure can enhance antimicrobial potency, indicating potential for this compound in developing new antibiotics .

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory properties. The presence of the methylamino group is hypothesized to play a role in modulating inflammatory pathways. In vitro studies have shown that certain thiophene-based compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be explored further for therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by researchers involved synthesizing various thiophene derivatives and testing their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds structurally similar to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves understanding its toxicity profile. Preliminary toxicological assessments indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity in human cell lines. Further investigations are necessary to establish a safe therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one, and how can reaction conditions be optimized for higher purity?

  • Methodology : The compound can be synthesized via alkylation of a thiophene-derived ketone with a methylamine source. For example, using 2-bromo-1-(5-methylthiophen-3-yl)ethan-1-one as the alkylating agent in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via column chromatography. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 ketone:amine), and using catalysts like K₂CO₃ to enhance yield. Purity is confirmed via TLC and HPLC .

Q. How do researchers utilize NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the methylamino proton (δ 2.3–2.5 ppm, singlet for N–CH₃), thiophene aromatic protons (δ 6.8–7.2 ppm, multiplet for substituted thiophene), and the ketone carbonyl (no direct proton signal but inferred via DEPT-135). Splitting patterns (e.g., doublets for vicinal protons) confirm substitution positions .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₈H₁₁NOS). Fragmentation patterns (e.g., loss of CH₃NH₂ or thiophene ring cleavage) validate the structure .

Advanced Research Questions

Q. What advanced crystallographic techniques and software (e.g., SHELX) are critical for resolving structural ambiguities in this compound, especially when dealing with twinned crystals or low-resolution data?

  • Methodology : X-ray crystallography paired with SHELXL (for refinement) and SHELXD (for phase solving) is essential. For twinned crystals, the HKLF5 format in SHELXL allows refinement of twin laws (e.g., twofold rotation). Low-resolution data (d-spacing > 1 Å) require iterative refinement with restraints on bond lengths/angles and incorporation of hydrogen atoms via riding models. Validation tools like PLATON ensure geometric accuracy .

Q. In pharmacological studies, what experimental designs are effective for evaluating the metabolic stability and potential toxicity of this compound in vitro?

  • Methodology :

  • Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) at 37°C, monitoring parent compound depletion via LC-MS/MS over time. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the half-life method .
  • Toxicity Screening : Use MTT assays in HepG2 cells to assess cytotoxicity. EC₅₀ values are determined by dose-response curves (1–100 µM), with ROS generation and mitochondrial membrane potential assays as secondary endpoints .

Q. How can researchers address discrepancies observed between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data during characterization?

  • Methodology :

  • DFT Optimization : Perform geometry optimization at the B3LYP/6-31G(d) level, followed by NMR chemical shift calculations using GIAO. Compare deviations (Δδ > 0.5 ppm) to identify misassigned protons.
  • Experimental Validation : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and sample concentration. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Adjust computational models to include solvent corrections (PCM method) .

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